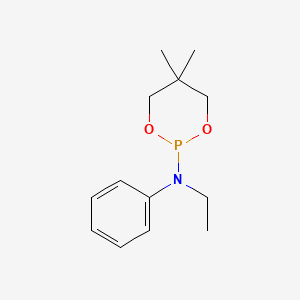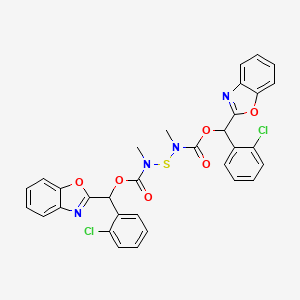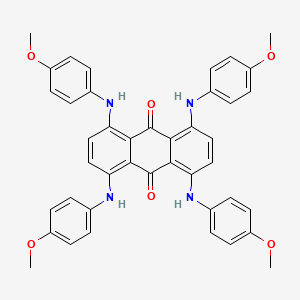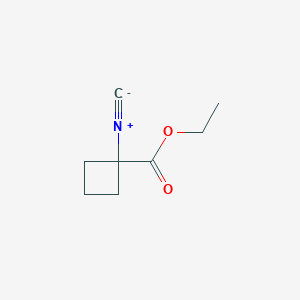
N-Ethyl-5,5-dimethyl-N-phenyl-1,3,2-dioxaphosphinan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-5,5-dimethyl-N-phenyl-1,3,2-dioxaphosphinan-2-amine is an organic compound that belongs to the class of phosphorinanamines. This compound features a unique structure with a dioxaphosphinan ring, which is a six-membered ring containing both oxygen and phosphorus atoms. The presence of ethyl, dimethyl, and phenyl groups attached to the nitrogen and phosphorus atoms adds to its complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-5,5-dimethyl-N-phenyl-1,3,2-dioxaphosphinan-2-amine typically involves the reaction of a suitable phosphorinan precursor with ethylamine and phenylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-5,5-dimethyl-N-phenyl-1,3,2-dioxaphosphinan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The phenyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-5,5-dimethyl-N-phenyl-1,3,2-dioxaphosphinan-2-amine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Ethyl-5,5-dimethyl-N-phenyl-1,3,2-dioxaphosphinan-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. The presence of the dioxaphosphinan ring and the attached functional groups allows the compound to interact with different pathways and exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylethylamine: A simpler amine with similar reactivity but lacking the dioxaphosphinan ring.
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: A related compound with a similar ring structure but different functional groups.
Uniqueness
N-Ethyl-5,5-dimethyl-N-phenyl-1,3,2-dioxaphosphinan-2-amine is unique due to its combination of the dioxaphosphinan ring and the specific ethyl, dimethyl, and phenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
111830-18-3 |
|---|---|
Molekularformel |
C13H20NO2P |
Molekulargewicht |
253.28 g/mol |
IUPAC-Name |
N-ethyl-5,5-dimethyl-N-phenyl-1,3,2-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C13H20NO2P/c1-4-14(12-8-6-5-7-9-12)17-15-10-13(2,3)11-16-17/h5-9H,4,10-11H2,1-3H3 |
InChI-Schlüssel |
YVLGKJPVHAXLBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC=CC=C1)P2OCC(CO2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,1'-[Methylenedi(4,1-phenylene)]bis(3,4-dimethylidenepyrrolidine)](/img/structure/B14326920.png)



![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14326945.png)
![(E)-1-[tert-Butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine](/img/structure/B14326947.png)


![N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide](/img/structure/B14326969.png)

![Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)-](/img/structure/B14326976.png)
